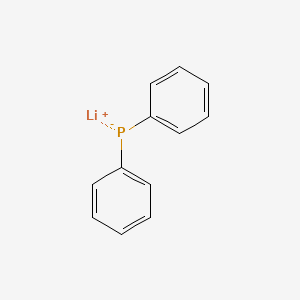

Lithium Diphenylphosphanide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

lithium;diphenylphosphanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10P.Li/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h1-10H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKUYEGHEUWHKIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CC=C(C=C1)[P-]C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10LiP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80392839 | |

| Record name | Lithium diphenylphosphanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65567-06-8 | |

| Record name | Lithium diphenylphosphanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium diphenylphosphide solution | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Role and Significance of Lithium Diphenylphosphanide

An In-depth Technical Guide to the Physical Properties of Lithium Diphenylphosphanide

This compound (LiPPh₂), an organolithium compound, is a cornerstone reagent in modern synthetic chemistry.[1][2] Comprising a lithium cation and a diphenylphosphanide anion, it serves as a potent phosphorus-based nucleophile.[1] Its utility is paramount in the construction of carbon-phosphorus bonds, a critical step in synthesizing tertiary phosphines. These phosphines are not merely products but are enabling ligands for a vast array of transition metal-catalyzed cross-coupling reactions, including the Buchwald-Hartwig, Suzuki-Miyaura, Heck, and Sonogashira reactions, which are fundamental to pharmaceutical and materials science research.[1][3] This guide provides a detailed examination of the core physical, structural, and spectroscopic properties of LiPPh₂, offering field-proven insights into its synthesis, handling, and reactivity to ensure its effective and safe application in the laboratory.

Core Physical and Chemical Properties

This compound is most commonly handled as a solution, as the solid is highly air-sensitive.[2] Consequently, many of its documented physical properties pertain to its formulation in a carrier solvent, typically tetrahydrofuran (THF).

| Property | Value | Source(s) |

| Chemical Formula | C₁₂H₁₀LiP | [2][4] |

| IUPAC Name | This compound | [4] |

| Molar Mass | 192.13 g/mol | [2] |

| Appearance | Pale yellow or red, air-sensitive solid.[2] Typically handled as a clear, brown solution (e.g., 0.5 M in THF).[1] | [1][2] |

| Density | ~0.925 g/mL at 25 °C (for 0.5 M solution in THF) | [1][3] |

| Boiling Point | 65-67 °C (for 0.5 M solution in THF; value corresponds to the solvent) | [3] |

| Flash Point | -20 °C (for 0.5 M solution in THF; value corresponds to the solvent) | [1] |

| Solubility | Soluble in ethers (e.g., Tetrahydrofuran, Diethoxymethane) and hydrocarbons. Reacts with water.[2] | [2] |

| Stability | Air and moisture sensitive.[1] Solutions in THF are known to have limited stability.[5] Stability is enhanced in solvents like diethoxymethane (DEM), retaining over 97% activity for up to four weeks at elevated temperatures under argon.[1] | [1][5] |

Structural Characterization and Spectroscopic Signature

While often represented as a simple salt, LiPPh₂ exhibits complex structural behavior. In solution and the solid state, it is known to form aggregates and polymeric structures rather than existing as discrete ions.[2] The coordination of solvent molecules, such as THF, is crucial to its structure and stability.

Caption: Ionic representation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary analytical tool for characterizing LiPPh₂ and monitoring its reactions.

-

³¹P NMR: This is the most definitive technique. Lithium diphenylphosphide exhibits a characteristic singlet in the ³¹P NMR spectrum. In THF, this signal typically appears around δ -22.3 ppm .[6] This distinct chemical shift allows for unambiguous identification and assessment of purity.

-

⁶Li and ⁷Li NMR: Both lithium isotopes are NMR-active and can be used for structural studies, particularly to investigate aggregation states in solution.[7] The ⁶Li isotope, despite its lower natural abundance and sensitivity, is advantageous due to its very small quadrupole moment, which results in sharper spectral lines compared to ⁷Li.[7]

Experimental Protocols: Synthesis and Safe Handling

The successful use of LiPPh₂ is critically dependent on rigorous adherence to anaerobic and anhydrous techniques.

Synthesis from Chlorodiphenylphosphine

This is a common and high-yielding method for preparing LiPPh₂.[1][2]

Causality Behind Experimental Design: The entire procedure is designed to exclude air and moisture, which would otherwise lead to the rapid decomposition of the product. The choice of solvent is critical for both reaction success and product stability.

Caption: Workflow for the synthesis of LiPPh₂.

Step-by-Step Methodology:

-

System Preparation: All glassware must be rigorously oven-dried (e.g., at 120°C overnight) and assembled hot under a stream of inert gas (high-purity argon or nitrogen). This removes adsorbed water from the glass surfaces.

-

Reagent Charging: To the reaction flask, add lithium metal (as a dispersion or freshly cut pieces to expose a clean surface) and an anhydrous ether solvent like diethoxymethane (DEM) or THF.[1][5] DEM is preferred for producing a more stable final solution.[5]

-

Initiation: The reaction between lithium and the organochloride can be slow to start. Adding a small amount of an initiator, such as 1,2-dibromoethane, can help activate the lithium surface.[5]

-

Precursor Addition: Slowly add chlorodiphenylphosphine (Ph₂PCl) to the stirred lithium suspension. This addition must be done carefully to control the exothermic reaction.

-

Reaction Conditions: Maintain the reaction temperature between 30-40°C.[1][5] This temperature range provides sufficient energy to drive the reaction without thermally degrading the LiPPh₂ product. The reaction progress can be monitored by the consumption of the lithium metal and is typically complete within several hours.

-

Workup: Once the reaction is complete, the resulting mixture is filtered under an inert atmosphere to remove the lithium chloride (LiCl) byproduct and any unreacted lithium. The filtrate is the desired solution of this compound. Yields can be as high as 98%.[1]

Safe Handling and Storage

Trustworthiness through Self-Validating Systems: Proper handling is not just a safety measure but a protocol that validates the integrity of the reagent. If the reagent is mishandled (exposed to air), its color may change, or it will fail to perform in a subsequent reaction, indicating decomposition.

-

Atmosphere: Always handle LiPPh₂ solutions using a Schlenk line or inside an inert-atmosphere glovebox.[8]

-

Personal Protective Equipment (PPE): Wear safety glasses, a flame-retardant lab coat, and appropriate chemical-resistant gloves.[9][10]

-

Storage: Store in a tightly sealed, appropriate container (e.g., a Sure/Seal™ bottle) under an argon atmosphere in a cool, dry, well-ventilated area away from heat and ignition sources.[8][9] The solution is flammable and corrosive.[9][10]

-

Quenching: Reacts vigorously with water and other protic sources.[2] Spills or residual reagent should be quenched carefully by slow addition of a less reactive alcohol like isopropanol, followed by ethanol, and then water, typically in a suitable solvent and under cooling.

Reactivity Profile

The synthetic utility of LiPPh₂ stems from the high nucleophilicity of the diphenylphosphanide anion. It readily reacts with a wide range of electrophiles to form new P-C, P-H, or P-Metal bonds.

Caption: General nucleophilic reactivity of LiPPh₂.

-

With Halocarbons (Alkylation): The most common application, reacting with alkyl or aryl halides (R-X) to produce tertiary phosphines (R-PPh₂).[2]

-

With Water (Protonation): Reacts with water or other protic sources to form diphenylphosphine ((C₆H₅)₂PH).[2] This is its primary decomposition pathway when exposed to moisture.

-

With Metal Halides: Acts as a phosphide source to generate transition metal phosphido complexes, which are important in catalysis.[2]

References

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Lithium diphenylphosphide - Wikipedia [en.wikipedia.org]

- 3. Lithium diphenylphosphide 0.5M tetrahydrofuran 65567-06-8 [sigmaaldrich.com]

- 4. This compound | C12H10LiP | CID 3478053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US9175020B2 - Production of lithium diphenylphosphide - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

- 7. NMR Periodic Table: Lithium NMR [imserc.northwestern.edu]

- 8. purdue.edu [purdue.edu]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

Lithium Diphenylphosphanide: A Comprehensive Technical Guide to Synthesis, Characterization, and Application

Abstract

Lithium diphenylphosphanide (LiPPh₂), a cornerstone reagent in organophosphorus chemistry, has carved an indispensable role in modern synthetic chemistry, from the laboratory synthesis of bespoke phosphine ligands to the industrial production of pharmaceuticals and fine chemicals. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, characterization, and application of this powerful nucleophile. We delve into the historical context of its emergence, detail validated protocols for its preparation from various precursors, and offer expert insights into the causality behind experimental choices. Furthermore, this guide explores the rich reactivity of LiPPh₂, its crucial role in the construction of ligands for catalysis, and its direct relevance to drug development professionals. A thorough examination of handling, safety, and analytical procedures is also presented to ensure its effective and safe utilization in the research and development environment.

Introduction: The Pivotal Role of Phosphanides in Synthesis

Organophosphorus compounds, particularly phosphines, are ubiquitous in coordination chemistry and catalysis. The steric and electronic properties of the phosphine ligand can profoundly influence the outcome of a transition metal-catalyzed reaction, dictating selectivity, activity, and catalyst stability. The construction of these vital phosphine ligands often relies on the nucleophilic introduction of a phosphorus-containing moiety. Among the suite of available reagents, alkali metal phosphides, and specifically this compound (LiPPh₂), have emerged as exceptionally versatile and widely used synthons.

LiPPh₂ is a powerful nucleophilic reagent featuring a lone pair on the phosphorus atom, making it highly reactive towards a wide range of electrophiles. This reactivity is the foundation of its utility in forming phosphorus-carbon bonds, the fundamental linkages in most phosphine ligands. This guide will provide researchers, scientists, and drug development professionals with a detailed understanding of this critical reagent.

Historical Context and Discovery

The development of this compound is intrinsically linked to the broader history of organometallic and organophosphorus chemistry. While a single, definitive "discovery" paper for LiPPh₂ is not as clear-cut as for some eponymous reactions, its use emerged from the foundational work on organolithium reagents by chemists like Henry Gilman and the exploration of organophosphorus compounds by pioneers such as Georg Wittig in the mid-20th century.[1][2][3] The preparation and reactions of alkali metal phosphides were systematically investigated by various groups, and the cleavage of triphenylphosphine with lithium metal in ethereal solvents became a common method for generating LiPPh₂ solutions.[1][4] This method provided a convenient, in-situ source of the phosphide for subsequent reactions, solidifying its place in the synthetic chemist's toolbox.

Synthesis of this compound: Methodologies and Protocols

The choice of synthetic route for LiPPh₂ often depends on the available starting materials, desired scale, and required purity of the final reagent. The most common methods involve the reductive cleavage of P-C or P-Cl bonds, or the deprotonation of diphenylphosphine. All manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents, as LiPPh₂ is highly sensitive to air and moisture.[5]

Synthesis from Triphenylphosphine

This is a classical and widely used laboratory-scale method, involving the reductive cleavage of a phenyl group from triphenylphosphine using an alkali metal, typically lithium.[1]

(Ph)₃P + 2 Li → LiPPh₂ + PhLi

The reaction is typically performed in an ethereal solvent like tetrahydrofuran (THF), where the this compound forms a characteristic deep red or orange solution. A significant consideration in this method is the co-production of phenyllithium (PhLi), which may interfere with subsequent reactions.

Experimental Protocol 1: Synthesis of this compound from Triphenylphosphine

Materials:

-

Triphenylphosphine (Ph₃P)

-

Lithium metal (wire or dispersion)

-

Anhydrous Tetrahydrofuran (THF)

-

Argon or Nitrogen gas supply

-

Standard Schlenk line and glassware

Procedure:

-

Under a positive pressure of argon, add freshly cut lithium metal pieces (2.0 equivalents) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

-

Add anhydrous THF to the flask to cover the lithium.

-

In a separate flask, dissolve triphenylphosphine (1.0 equivalent) in anhydrous THF.

-

Slowly add the triphenylphosphine solution to the stirring suspension of lithium metal at room temperature.

-

The reaction mixture will gradually develop a deep red or orange color, indicating the formation of the phosphide. The reaction is typically stirred for several hours (e.g., 4-12 hours) at room temperature to ensure complete conversion.

-

The resulting solution contains a mixture of this compound and phenyllithium and can be used directly for many applications.

Synthesis from Chlorodiphenylphosphine

A more direct and often preferred method, especially for larger scale preparations, is the reaction of chlorodiphenylphosphine with lithium metal. This route avoids the co-production of phenyllithium, yielding a cleaner solution of LiPPh₂.[1][5][6]

(Ph)₂PCl + 2 Li → LiPPh₂ + LiCl

The lithium chloride (LiCl) byproduct precipitates from the solution and can be removed by filtration, providing a solution of LiPPh₂. Solvents such as diethoxymethane (DEM) have been shown to provide more stable solutions of LiPPh₂ compared to THF.[5][6]

Experimental Protocol 2: Synthesis of this compound from Chlorodiphenylphosphine

Materials:

-

Chlorodiphenylphosphine ((Ph)₂PCl)

-

Lithium metal (dispersion or finely cut wire)

-

Anhydrous Tetrahydrofuran (THF) or Diethoxymethane (DEM)

-

Inert gas supply (Argon)

-

Cannula and filtration apparatus (e.g., filter cannula or Schlenk filter)

Procedure:

-

Under an argon atmosphere, charge a flame-dried Schlenk flask with lithium metal (2.1 equivalents) and anhydrous THF or DEM.

-

Cool the stirred suspension to 0 °C using an ice bath.

-

Slowly add chlorodiphenylphosphine (1.0 equivalent) dropwise to the lithium suspension. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The mixture will typically turn a reddish-brown color.

-

Allow the precipitated lithium chloride to settle.

-

The supernatant solution of this compound can be carefully transferred via cannula to another flask for use, or the entire mixture can be filtered through a Schlenk filter to remove the LiCl.

Synthesis by Deprotonation of Diphenylphosphine

For applications where a highly pure solution of LiPPh₂ is required and the presence of lithium salts is undesirable, the deprotonation of diphenylphosphine with an organolithium reagent such as n-butyllithium (n-BuLi) is an excellent option.[1]

(Ph)₂PH + n-BuLi → LiPPh₂ + Butane

This method is clean, fast, and quantitative. The only byproduct is butane, which is a gas and is easily removed.

Experimental Protocol 3: Synthesis of this compound from Diphenylphosphine

Materials:

-

Diphenylphosphine ((Ph)₂PH)

-

n-Butyllithium (n-BuLi) solution in hexanes (concentration predetermined by titration)

-

Anhydrous Tetrahydrofuran (THF)

-

Inert gas supply (Argon)

Procedure:

-

Under an argon atmosphere, add diphenylphosphine (1.0 equivalent) to a flame-dried Schlenk flask containing anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add one equivalent of a standardized solution of n-butyllithium dropwise to the stirred diphenylphosphine solution.

-

A deep orange or red color will develop immediately upon addition of the n-BuLi.

-

After the addition is complete, allow the solution to stir at 0 °C for 15-30 minutes. The resulting solution of this compound is ready for use.

Causality Behind Experimental Choices:

-

Inert Atmosphere: LiPPh₂ is rapidly oxidized by air and protonated by moisture. The rigorous exclusion of air and water is paramount for successful synthesis and handling.

-

Anhydrous Solvents: Ethereal solvents like THF and DEM are used as they are relatively inert to the highly basic phosphide and effectively solvate the lithium cation.

-

Temperature Control: The reaction of chlorodiphenylphosphine with lithium is exothermic. Low-temperature addition helps to control the reaction rate and prevent side reactions.

-

Lithium Form: Lithium dispersion or finely cut wire provides a high surface area, facilitating a faster reaction with the phosphorus precursor.

Characterization and Analysis

The successful preparation of LiPPh₂ should be followed by characterization to confirm its identity and determine its concentration before use in subsequent reactions.

Spectroscopic Characterization

-

³¹P NMR Spectroscopy: This is the most direct method for characterizing LiPPh₂. In THF solution, this compound typically exhibits a singlet in the ³¹P NMR spectrum around δ -22 ppm.[7] The exact chemical shift can be influenced by the solvent and the degree of aggregation.

Quantitative Analysis: Titration

Determining the exact concentration of the LiPPh₂ solution is crucial for stoichiometric control in subsequent reactions. A common and reliable method is titration. While direct titration methods for phosphides exist, a widely adopted approach for organolithium reagents, which can be applied here, is the use of a suitable indicator like diphenylacetic acid.[8][9]

Protocol 4: Titration of this compound Solution

Materials:

-

Diphenylacetic acid (accurately weighed)

-

Anhydrous THF

-

LiPPh₂ solution to be titrated

-

Inert gas supply (Argon)

-

Syringes for accurate volume measurement

Procedure:

-

To a flame-dried flask under argon, add an accurately weighed amount of diphenylacetic acid (e.g., ~100 mg).

-

Add anhydrous THF (~5 mL) to dissolve the acid.

-

Slowly add the LiPPh₂ solution dropwise via a syringe.

-

The endpoint is the first appearance of a persistent pale yellow color, indicating the deprotonation of the diphenylacetate anion to form a colored dianion.[8]

-

Record the volume of the LiPPh₂ solution added. The titration should be performed in triplicate for accuracy.

-

The molarity (M) of the LiPPh₂ solution is calculated as: M = (moles of diphenylacetic acid) / (Volume of LiPPh₂ solution in Liters)

Chemical Properties and Reactivity

This compound is a strong nucleophile and a moderately strong base. Its reactivity is dominated by the lone pair of electrons on the phosphorus atom.

Nucleophilic Substitution Reactions

LiPPh₂ readily reacts with a variety of electrophiles, most notably alkyl halides, to form tertiary phosphines. This is the most common application of LiPPh₂ and is fundamental to the synthesis of a vast array of phosphine ligands.[1][10]

LiPPh₂ + R-X → (Ph)₂P-R + LiX (where X = Cl, Br, I)

Ring-Opening of Epoxides

LiPPh₂ acts as a nucleophile in the ring-opening of epoxides, leading to the formation of β-hydroxyphosphines. The reaction typically proceeds via an Sₙ2 mechanism, with the phosphide attacking the less sterically hindered carbon of the epoxide.

Reactions with Carbonyl Compounds

The reaction of LiPPh₂ with aldehydes and ketones can be complex. While nucleophilic addition to the carbonyl carbon can occur, enolization is a competing pathway, especially with enolizable carbonyls.

Reactions with Other Electrophiles

LiPPh₂ also reacts with other electrophilic functional groups, including:

-

Nitriles: Addition to the nitrile carbon can occur, leading to phosphorus-containing imines after hydrolysis.[6]

-

Lactones: Ring-opening of lactones can be achieved, though this is less common.[11]

Applications in Research and Drug Development

The primary application of this compound is in the synthesis of tertiary phosphine ligands, which are critical components of many homogeneous catalysts.[5][12] These catalysts are extensively used in the pharmaceutical industry to construct complex molecular architectures with high efficiency and selectivity.[5]

Synthesis of Chiral Phosphine Ligands for Asymmetric Catalysis

A significant application of LiPPh₂ is in the synthesis of chiral phosphine ligands. These ligands, when coordinated to a metal center (e.g., rhodium, ruthenium, iridium), can catalyze enantioselective reactions, producing one enantiomer of a chiral product in excess. This is of paramount importance in drug development, as often only one enantiomer of a drug is therapeutically active.

A prominent example is the synthesis of Josiphos ligands . These are a class of chiral ferrocenyl diphosphine ligands that have proven to be highly effective in asymmetric hydrogenation reactions.[7][13] The synthesis of many Josiphos-type ligands involves the reaction of a lithiated ferrocene derivative with a chlorophosphine, or the reaction of a chiral electrophile with a phosphide like LiPPh₂.[14]

Relevance to Pharmaceutical Manufacturing: The Case of (S)-Metolachlor

The industrial synthesis of the herbicide (S)-metolachlor is a landmark example of the large-scale application of asymmetric hydrogenation. The key step involves the iridium-catalyzed hydrogenation of an imine, using a catalyst bearing a Josiphos-type ligand.[13][15] The synthesis of this ligand relies on chemistry enabled by phosphide nucleophiles, demonstrating the direct line from fundamental reagents like LiPPh₂ to large-scale industrial processes. While not a pharmaceutical, this example highlights the power and industrial relevance of the chemistry facilitated by LiPPh₂.

The synthesis of the HCV drug candidate elbasvir by Merck & Co., Inc. involves a palladium-catalyzed C-N coupling reaction where a P-chiral phosphine ligand (QuinoxP*) is employed, showcasing the use of advanced phosphine ligands in the synthesis of complex pharmaceuticals.[16] The synthesis of such specialized ligands often traces back to fundamental building blocks made accessible through reagents like this compound.

Handling and Safety

This compound is a reactive and hazardous chemical that must be handled with appropriate precautions.

-

Air and Moisture Sensitivity: As mentioned, it reacts vigorously with air and water. All manipulations must be carried out under a dry, inert atmosphere.

-

Corrosivity: LiPPh₂ is corrosive and can cause severe skin and eye burns.

-

Flammability: Solutions of LiPPh₂ in ethereal solvents are flammable.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, a lab coat, and flame-resistant gloves, must be worn at all times.

Conclusion

This compound is a powerful and versatile reagent that has become an indispensable tool in modern organic synthesis. Its ability to act as a potent phosphorus nucleophile provides a reliable and efficient means for the construction of phosphorus-carbon bonds, which is fundamental to the synthesis of a vast array of phosphine ligands. These ligands, in turn, are at the heart of many transition metal-catalyzed reactions that are critical to academic research and the pharmaceutical and fine chemical industries. A thorough understanding of its synthesis, characterization, and reactivity, as detailed in this guide, is essential for its safe and effective use in the laboratory.

Visualizations

Figure 1: Key synthetic pathways to this compound.

Figure 2: Core reactivity of this compound with various electrophiles.

Quantitative Data Summary

| Property | Value | Reference |

| Chemical Formula | C₁₂H₁₀LiP | [1] |

| Molar Mass | 192.13 g/mol | [1] |

| Appearance | Red or pale yellow solid; orange/red solution in THF | [1] |

| ³¹P NMR Chemical Shift (in THF) | ~ δ -22 ppm | [7] |

| Density (0.5 M solution in THF) | ~0.925 g/mL at 25 °C | [5] |

| Flash Point (0.5 M solution in THF) | -20 °C | [5] |

References

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Lithium diphenylphosphide - Wikipedia [en.wikipedia.org]

- 3. ospt.osi.lv [ospt.osi.lv]

- 4. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]

- 5. nbinno.com [nbinno.com]

- 6. US9175020B2 - Production of lithium diphenylphosphide - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Video: Determining n-Butyllithium Concentration by Titration [jove.com]

- 10. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US4751066A - Process for preparing alkali metal phosphate - Google Patents [patents.google.com]

- 12. cfmot.de [cfmot.de]

- 13. grokipedia.com [grokipedia.com]

- 14. Synthesis of new derivatives of copper complexes of Josiphos family ligands for applications in asymmetric catalysis - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C4CY00180J [pubs.rsc.org]

- 15. Josiphos ligands - Wikipedia [en.wikipedia.org]

- 16. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Bonding of Lithium Diphenylphosphanide

Abstract

Lithium diphenylphosphanide (LiPPh₂), a cornerstone reagent in synthetic chemistry, is far more than the simple ionic salt its formula suggests. This guide delves into the nuanced reality of its molecular structure and bonding, moving beyond simplistic representations to explore the complex polymeric and aggregated nature that dictates its reactivity. We will examine the synthesis of LiPPh₂, analyze its structure in both the solid state and solution, and dissect the polar covalent character of the crucial lithium-phosphorus bond. This paper provides researchers, scientists, and drug development professionals with a foundational understanding of LiPPh₂, grounded in spectroscopic and crystallographic evidence, to better inform its application in the synthesis of phosphine ligands, organometallic complexes, and other fine chemicals.

Introduction to Alkali Metal Phosphanides: The P-Nucleophile Archetype

In the vast landscape of organophosphorus chemistry, alkali metal phosphanides (M-PR₂) represent a critical class of reagents. They serve as potent phosphorus-centered nucleophiles, enabling the formation of phosphorus-carbon and phosphorus-metal bonds with high fidelity. Among these, this compound, with the chemical formula C₁₂H₁₀LiP, is arguably the most ubiquitous and well-studied member.[1] Formally depicted as an ionic pair consisting of a lithium cation (Li⁺) and a diphenylphosphanide anion (PPh₂⁻), this representation belies a rich structural chemistry that is highly dependent on its physical state and solvent environment.[2] Understanding this structural complexity is paramount, as it directly governs the reagent's stability, solubility, and nucleophilic reactivity. This guide will illuminate the causality behind its behavior, providing the field-proven insights necessary for its effective utilization.

Strategic Synthesis of this compound

The preparation of LiPPh₂ can be approached via several distinct pathways, the choice of which is often dictated by the available starting materials, desired purity, and scale of the reaction.

Common Synthetic Routes:

-

From Chlorodiphenylphosphine (Ph₂PCl): This is the most common and industrially preferred method, involving the reductive metallation of Ph₂PCl with two equivalents of lithium metal.[2][3] The reaction is clean, high-yielding (often up to 98%), and its primary byproduct is lithium chloride, which is easily separated.[2]

-

From Triphenylphosphine (Ph₃P): The cleavage of a P-C bond in triphenylphosphine with two equivalents of lithium metal also affords LiPPh₂.[3][4] A key consideration for this route is the concurrent formation of phenyllithium (PhLi) as a byproduct.[3][4] This can be a complicating factor, as PhLi is itself a potent nucleophile and base, potentially leading to unwanted side reactions in subsequent steps.

-

From Diphenylphosphine (Ph₂PH): For laboratory-scale synthesis where diphenylphosphine is readily available, deprotonation with a strong organolithium base, such as n-butyllithium (nBuLi), is an effective and straightforward method.[5][6] The reaction is fast and clean, yielding only the desired phosphanide and a volatile alkane byproduct (butane).

The causality behind choosing the Ph₂PCl route for large-scale production lies in its efficiency, atom economy, and the inert nature of the LiCl byproduct. For precise synthetic applications where the presence of PhLi would be detrimental, the Ph₂PH deprotonation route is superior.

Experimental Protocol: Synthesis from Chlorodiphenylphosphine

This protocol describes a self-validating system for the reliable synthesis of a LiPPh₂ solution, which can be standardized for subsequent use.

Materials:

-

Lithium metal (dispersion or wire), 2.1 eq.

-

Chlorodiphenylphosphine (Ph₂PCl), 1.0 eq.

-

Anhydrous tetrahydrofuran (THF) or diethoxymethane (DEM)

-

Optional: 1,2-dibromoethane (initiator)

-

Anhydrous, inert atmosphere (Argon or Nitrogen) glovebox or Schlenk line

Procedure:

-

Reactor Setup: Under a strict inert atmosphere, a dry, three-necked flask equipped with a magnetic stirrer, condenser, and dropping funnel is charged with lithium metal.

-

Solvent Addition: Anhydrous solvent (e.g., THF) is added to cover the lithium.

-

Initiation (Optional): A few drops of 1,2-dibromoethane can be added to activate the lithium surface, evidenced by bubble formation.[2]

-

Reagent Addition: Chlorodiphenylphosphine is dissolved in the anhydrous solvent and added dropwise to the stirred lithium suspension via the dropping funnel. The addition rate should be controlled to maintain a gentle reflux or a target temperature of 30–40 °C.[7]

-

Reaction: The reaction mixture typically develops a deep red or brown color.[2] It is stirred at a controlled temperature (e.g., 35 °C) until all the lithium has been consumed or until reaction completion is confirmed.

-

Monitoring & Validation: Reaction progress can be monitored by ³¹P NMR spectroscopy. The disappearance of the Ph₂PCl signal and the appearance of the LiPPh₂ signal (typically around δ -22 ppm in THF) indicates conversion.[6]

-

Filtration: Upon completion, the warm solution is filtered through a cannula or a filter frit to remove the lithium chloride precipitate and any unreacted lithium.

-

Storage: The resulting clear, deeply colored solution of LiPPh₂ is stored under an inert atmosphere. Solutions in diethoxymethane (DEM) show markedly improved stability over extended periods compared to those in THF.[7]

The Dichotomy of Structure and Bonding in LiPPh₂

While conveniently written as Li⁺PPh₂⁻, this notation is a significant oversimplification. The true nature of LiPPh₂ is a fascinating case study in the structural chemistry of organolithium compounds, characterized by aggregation and a polar covalent Li-P bond.

The Solid-State Reality: A Coordinated Polymer

In the solid state, LiPPh₂ does not exist as discrete ion pairs. X-ray crystallographic studies of its solvated forms, such as the diethyl ether adduct, reveal a polymeric structure .[3][8] In these chains, diphenylphosphanide units act as bridging ligands between lithium atoms. Each lithium center is typically coordinated by one or more solvent molecules (like THF or Et₂O) in addition to the bridging phosphorus atoms, satisfying lithium's coordination sphere. This polymeric aggregation is a direct consequence of the desire to maximize electrostatic interactions and achieve coordination saturation at the lithium centers.

Caption: Simplified model of the polymeric structure of LiPPh₂ in the solid state.

The Solution State: Dynamic Aggregation

This tendency to aggregate persists in solution.[3] LiPPh₂ exists as a dynamic equilibrium of various aggregated species (dimers, trimers, etc.), with the degree of aggregation heavily influenced by the solvent, concentration, and temperature. In strongly coordinating solvents like THF, the solvent molecules compete with the phosphanide for coordination sites on the lithium, leading to smaller, more "monomeric" (though still heavily solvated) species. In weakly coordinating hydrocarbon solvents, larger aggregates predominate. This aggregation behavior is a hallmark of organolithium chemistry and directly impacts reactivity by influencing the availability and nucleophilicity of the phosphanide anion.

The Nature of the Li-P Bond: Polar Covalency

The bond between lithium and phosphorus is best described as polar covalent rather than purely ionic. While there is a significant electronegativity difference between Li (0.98) and P (2.19), leading to a highly polarized bond, there is also substantial orbital overlap. The negative charge on the diphenylphosphanide anion is delocalized over the bulky and polarizable phosphorus atom and the two phenyl rings. This "soft" anionic character favors covalent interaction with the small, "hard" lithium cation.

Quantitative data from crystallographic studies of related lithium phosphanide complexes provide insight into the geometry and bonding.

| Parameter | Compound | Value | Significance |

| Li-P Bond Length | [(thf)Li-P(SiiPr₃)₂]₂ | 253.3(6) pm[9] | Represents a typical bond length in a dimeric lithium phosphanide, indicative of significant covalent character. |

| Si-P-Si Angle | [(thf)Li-P(SiiPr₃)₂]₂ | 116.9(4)°[9] | The wide angle suggests sp²-like hybridization at the phosphorus center, accommodating bulky substituents. |

Reactivity and Synthetic Workflow

The aggregated structure and the polar, labile Li-P bond are the root causes of LiPPh₂'s high reactivity. It serves primarily as a powerful P-nucleophile, readily attacking electrophilic carbon or metal centers.

A primary application is the synthesis of tertiary phosphines, which are crucial as ligands in catalysis.[2] The reaction with an alkyl or aryl halide proceeds via a nucleophilic substitution mechanism.

Caption: A typical workflow for the synthesis and utilization of LiPPh₂.

This reactivity makes LiPPh₂ indispensable for preparing ligands for a wide array of cross-coupling reactions, including Buchwald-Hartwig, Suzuki-Miyaura, and Heck couplings.[2]

Handling and Stability: A Note of Caution

The high reactivity of the Li-P bond also makes LiPPh₂ extremely sensitive to air and moisture.[2] It reacts rapidly with water to form diphenylphosphine and lithium hydroxide.[3][8]

(C₆H₅)₂PLi + H₂O → (C₆H₅)₂PH + LiOH

This necessitates the use of stringent anhydrous and anaerobic techniques (glovebox or Schlenk line) for its synthesis, storage, and use. As noted previously, the choice of solvent has a profound impact on stability. Commercial solutions are often provided in THF, but these can degrade over time. Formulations in solvents like diethoxymethane (DEM) offer superior shelf-life, retaining high activity for weeks even at elevated temperatures, a critical consideration for both industrial and academic settings.[2][7]

Conclusion

This compound is a powerful synthetic tool whose simple formula belies a complex and fascinating structural chemistry. Its existence as a coordinated polymer in the solid state and as dynamic aggregates in solution, governed by a highly polar covalent Li-P bond, is the key to understanding its behavior. By appreciating the interplay between its structure, the choice of solvent, and its resulting reactivity, researchers can harness the full potential of this archetypal phosphorus nucleophile. This in-depth understanding moves beyond rote protocol-following to enable true expertise in the synthesis of advanced materials, catalysts, and pharmaceuticals.

References

-

Title: Lithium diphenylphosphide - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Lithium diphenylphosphide Source: Mol-Instincts URL: [Link]

- Title: Production of lithium diphenylphosphide - Google Patents Source: Google Patents URL

-

Title: this compound | C12H10LiP | CID 3478053 Source: PubChem - NIH URL: [Link]

-

Title: Synthesis of alkyl-and aryldiphenylphosphines via electrogenerated magnesium chloride diphenylphosphanide | Request PDF Source: ResearchGate URL: [Link]

-

Title: Is Li3P ionic? Source: Quora URL: [Link]

- Title: Method for synthesizing bis(diphenylphosphino)

-

Title: Room-Temperature Reduction of Sulfur Hexafluoride with Metal Phosphides Source: The Royal Society of Chemistry URL: [Link]

-

Title: Is lithium phosphide an ionic compound? Source: CK-12 Foundation URL: [Link]

-

Title: Lithium Bis(triisopropylsilyl)phosphanide and its Pentacarbonyltungsten Adduct: Synthesis and Crystal Structures of the Dimer [(thf)Li-P(SiiPr3)2]2 and the Solvent-Separated Ion Pair [(thf)4Li]+ [(OC)5W-P(SiiPr3)2]– Source: ResearchGate URL: [Link]

- Title: Process for synthesizing bis(diphenylphosphino)

-

Title: Lithium diphenylphosphide Source: Wikiwand URL: [Link]

Sources

- 1. This compound | C12H10LiP | CID 3478053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. Lithium diphenylphosphide - Wikipedia [en.wikipedia.org]

- 4. Diphenylphosphine | 829-85-6 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. US9175020B2 - Production of lithium diphenylphosphide - Google Patents [patents.google.com]

- 8. wikiwand.com [wikiwand.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Characterization of Lithium Diphenylphosphanide

Introduction

Lithium diphenylphosphanide (LiPPh₂), an organolithium compound, is a potent nucleophile and a valuable reagent in synthetic chemistry.[1][2] It is widely employed in the formation of carbon-phosphorus bonds, enabling the synthesis of a diverse range of organophosphorus compounds, including tertiary phosphines and ligands for organometallic catalysis.[1] Due to its highly reactive and air-sensitive nature, LiPPh₂ is typically handled as a solution in ethereal solvents like tetrahydrofuran (THF).[1][3] A thorough understanding of its spectroscopic properties is paramount for researchers to verify its formation, assess its purity, and monitor its reactions. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data of this compound, supported by detailed experimental protocols for its synthesis and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the characterization of this compound in solution. Due to the presence of multiple NMR-active nuclei (¹H, ¹³C, ³¹P, and ⁷Li), a multi-faceted analysis is possible, providing detailed insights into the structure and bonding of this organometallic species.

³¹P NMR Spectroscopy: The Definitive Signature

The most direct and unambiguous method for identifying the formation of this compound is ³¹P NMR spectroscopy. The phosphorus-31 nucleus is 100% naturally abundant and offers a wide chemical shift range, making it highly sensitive to the electronic environment around the phosphorus atom.

For this compound in a tetrahydrofuran (THF) solution, the ³¹P NMR spectrum exhibits a singlet at approximately -22.3 ppm .[4] The upfield chemical shift compared to diphenylphosphine (ca. -41 ppm) is characteristic of the increased electron density on the phosphorus atom upon deprotonation and formation of the phosphanide anion. The absence of coupling to protons (in a proton-decoupled spectrum) confirms the formation of the P-Li species rather than the parent phosphine.

¹H NMR Spectroscopy: Probing the Phenyl Rings

While specific experimental spectra for the phenyl region of LiPPh₂ are not extensively reported in the literature, the expected ¹H NMR spectrum can be predicted based on the structure and data from analogous compounds. The spectrum will be dominated by signals from the two phenyl rings. Due to the influence of the negatively charged phosphorus atom, the electronic environment of the ortho, meta, and para protons will be distinct.

-

Expected Chemical Shifts: The aromatic protons are expected to resonate in the range of 7.0-7.8 ppm . The ortho protons (closest to the phosphorus atom) are likely to be the most shielded and appear at the upfield end of this range, while the meta and para protons will resonate at slightly different frequencies.

-

Multiplicity: The signals are expected to appear as complex multiplets due to proton-proton coupling within the phenyl rings.

¹³C NMR Spectroscopy: A Deeper Look at the Carbon Framework

-

Expected Chemical Shifts: The aromatic carbons will resonate in the typical region of 120-150 ppm . A key feature is the ipso-carbon (the carbon directly attached to the phosphorus atom), which is expected to show a significant downfield shift and a large one-bond coupling constant (¹JC-P) due to the direct attachment to the phosphorus atom. The other aromatic carbons (ortho, meta, and para) will also exhibit distinct chemical shifts and smaller C-P coupling constants.

⁷Li NMR Spectroscopy: Insights into Aggregation and Ion-Pairing

⁷Li NMR spectroscopy is a valuable tool for studying the nature of the lithium counterion in organolithium reagents.[5] The chemical shift of the ⁷Li nucleus is sensitive to the degree of aggregation, the nature of the solvent, and the type of ion pair (contact vs. solvent-separated).

-

Expected Chemical Shift: For organolithium compounds in THF, the ⁷Li chemical shift typically appears in the range of -1 to +2 ppm . The exact chemical shift for LiPPh₂ in THF would provide information about its solution-state structure, which is known to be aggregated for many alkali diphenylphosphides.[2]

Infrared (IR) Spectroscopy

Specific experimental IR spectra for this compound are not commonly reported. However, the vibrational spectrum is expected to be dominated by the modes of the diphenylphosphanide anion.

-

Expected Vibrational Modes:

-

Aromatic C-H stretching: Bands above 3000 cm⁻¹.

-

Aromatic C=C stretching: A series of sharp bands in the 1600-1400 cm⁻¹ region.

-

P-C stretching: Vibrations involving the phosphorus-carbon bond are expected in the fingerprint region, likely around 1100-1000 cm⁻¹.

-

Out-of-plane C-H bending: Strong bands in the 900-650 cm⁻¹ region, characteristic of the substitution pattern of the phenyl rings.

-

Spectroscopic Data Summary

| Spectroscopic Technique | Nucleus | Expected Chemical Shift (ppm) / Wavenumber (cm⁻¹) | Multiplicity | Coupling Constants (Hz) |

| ³¹P NMR | ³¹P | -22.3 (in THF)[4] | Singlet | N/A |

| ¹H NMR | ¹H | 7.0 - 7.8 | Multiplets | JH-H |

| ¹³C NMR | ¹³C | 120 - 150 | Doublets (due to C-P coupling) | ¹JC-P, ⁿJC-P |

| ⁷Li NMR | ⁷Li | -1 to +2 | Singlet | N/A |

| IR Spectroscopy | - | >3000 (C-H str), 1600-1400 (C=C str), 1100-1000 (P-C str) | - | - |

Experimental Protocols

Given the air- and moisture-sensitive nature of this compound, all manipulations must be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.[1]

Synthesis of this compound from Diphenylphosphine

This protocol is adapted from a procedure that utilizes the deprotonation of diphenylphosphine with n-butyllithium.[4]

Materials:

-

Diphenylphosphine (HPPh₂)

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

Anhydrous tetrahydrofuran (THF)

-

Schlenk flask with a magnetic stir bar

-

Syringes and needles

Procedure:

-

Under an inert atmosphere, add diphenylphosphine to a Schlenk flask containing anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add one equivalent of n-butyllithium solution dropwise via syringe while stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes. The formation of the orange-red solution of this compound indicates the completion of the reaction.[4]

-

The solution is now ready for use or for spectroscopic analysis.

Preparation of an Air-Sensitive NMR Sample

Procedure:

-

In a glovebox or under a positive pressure of inert gas, transfer a small aliquot (typically 0.1-0.2 mL) of the this compound solution into a clean, dry vial.

-

Dilute the solution with approximately 0.5 mL of deuterated THF (THF-d₈).

-

Using a filtered pipette, transfer the solution into a J. Young NMR tube or a standard NMR tube that can be flame-sealed.

-

If using a standard NMR tube, carefully flame-seal the tube under vacuum after flash-freezing the sample in liquid nitrogen.

-

If using a J. Young NMR tube, securely close the valve.

-

The sample is now ready for NMR analysis.

Visualizations

Molecular Structure of this compound

Caption: Ionic interaction in this compound.

Experimental Workflow for Synthesis and NMR Analysis

Caption: Synthesis and NMR analysis workflow.

References

-

Gorin, D. J., & Toste, F. D. (2021). Room-Temperature Reduction of Sulfur Hexafluoride with Metal Phosphides. [Journal Name], [Volume], [page range]. [Link]

- Günther, H. (1995). NMR spectroscopy of organolithium compounds. [Book Title].

-

[Chemical Company]. (n.d.). Lithium diphenylphosphide solution. Retrieved from [Link]

-

LibreTexts. (2021, August 15). 6.1: Preparing NMR Samples on a Schlenk Line. Chemistry LibreTexts. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

University of Reading. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Wikipedia contributors. (2023, November 29). Lithium diphenylphosphide. In Wikipedia, The Free Encyclopedia. Retrieved January 16, 2026, from [Link]

-

[Journal Name]. (Year). [Article Title]. , [page range].

-

[Journal Name]. (Year). [Article Title]. , [page range].

-

[Journal Name]. (Year). [Article Title]. , [page range].

-

[Journal Name]. (Year). [Article Title]. , [page range].

-

[Journal Name]. (Year). [Article Title]. , [page range].

-

[Journal Name]. (Year). [Article Title]. , [page range].

-

[Journal Name]. (Year). [Article Title]. , [page range].

Sources

The Genesis of a Double-Edged Sword: An In-depth Technical Guide to the Early Research and History of Organophosphorus Compounds

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide delves into the seminal, early-stage research of organophosphorus compounds, tracing their origins from academic curiosities to their notorious dual applications as both revolutionary agricultural agents and potent chemical weapons. We will explore the foundational syntheses, the key scientific minds behind these discoveries, and the critical experiments that unveiled their profound biological activity. This document is structured to provide not only a historical narrative but also a technical resource, complete with reconstructed experimental protocols and mechanistic insights to inform contemporary research and development.

The Dawn of Organophosphorus Chemistry: From "Phosphoric Ether" to the First Cholinesterase Inhibitor

The story of organophosphorus compounds begins not with a targeted investigation but as an offshoot of early 19th-century organic chemistry's fascination with "ethers." These initial explorations were characterized by the simple, yet groundbreaking, reaction of alcohols with acids.

Jean Louis Lassaigne and the Concept of "Phosphoric Ether" (c. 1820)

French chemist Jean Louis Lassaigne is credited with one of the earliest forays into this field. His work involved the reaction of ethanol with phosphoric acid, a process that, while not yielding a pure organophosphate by modern standards, laid the conceptual groundwork for future discoveries.[1] Lassaigne's experiments led to the identification of what he termed "phosphovinic acid," an acidic ethyl phosphate, demonstrating that phosphoric acid could indeed be chemically combined with an organic moiety.[1]

Reconstructed Experimental Protocol: Lassaigne's Synthesis of "Phosphoric Ether"

-

Objective: To investigate the reaction between ethanol and phosphoric acid.

-

Materials:

-

Ethanol ("spirit of wine")

-

Concentrated phosphoric acid

-

-

Methodology (deduced from historical accounts):

-

A mixture of ethanol and concentrated phosphoric acid was gently heated.[1]

-

The reaction likely produced a mixture of ethyl dihydrogen phosphate and diethyl hydrogen phosphate.

-

Lassaigne would have observed the formation of a new, acidic substance, which he named "phosphovinic acid."

-

Isolation of a pure compound would have been challenging with the techniques available at the time.

-

-

Causality: The acidic nature of phosphoric acid catalyzes the esterification reaction with ethanol. The "phosphovinic acid" identified by Lassaigne was a crucial first step in recognizing that organic derivatives of phosphorus could be synthesized.

Franz Anton Voegeli and the First True Organophosphate: Triethyl Phosphate (1848)

The synthesis of the first neutral organophosphate ester is attributed to the Swiss chemist Franz Anton Voegeli.[2][3] Working in the laboratory of Gustav Magnus in Berlin, Voegeli successfully synthesized triethyl phosphate (TEP).[3] This achievement marked a significant advancement from Lassaigne's "phosphoric ether," as TEP was a stable, neutral molecule.

Reconstructed Experimental Protocol: Voegeli's Synthesis of Triethyl Phosphate (TEP)

-

Objective: To synthesize the neutral ester of phosphoric acid and ethanol.

-

Materials:

-

Ethanol

-

Phosphoric acid

-

-

Methodology (inferred from pre-Williamson ether synthesis techniques):

-

A carefully controlled reaction of ethanol and phosphoric acid, likely with a method to remove water as it formed to drive the reaction towards the tri-substituted ester.[2]

-

The reaction would have been heated to facilitate the esterification.

-

Distillation would have been the likely method for isolating the final product, TEP.

-

-

Causality: By achieving the synthesis of a neutral tri-ester, Voegeli demonstrated the feasibility of creating stable, well-defined organophosphorus compounds, opening the door for further investigation into their properties.

Philippe de Clermont and the First Biologically Active Organophosphate: Tetraethyl Pyrophosphate (1854)

The pivotal discovery of the first organophosphate with significant biological activity was made by the French chemist Philippe de Clermont in the laboratory of Adolphe Wurtz in Paris.[4][5] In collaboration with the Russian chemist Wladimir Moschnin, de Clermont synthesized tetraethyl pyrophosphate (TEPP).[6][7] Unaware of its potent toxicity, de Clermont even noted its "burning taste."[6] This synthesis was a landmark achievement, as TEPP was later identified as a potent cholinesterase inhibitor.[7]

Experimental Protocol: de Clermont's Synthesis of Tetraethyl Pyrophosphate (TEPP)

-

Objective: To synthesize tetraethyl pyrophosphate.

-

Materials:

-

Ethyl iodide

-

Silver pyrophosphate

-

-

Methodology (based on Williamson ether synthesis principles):

-

Silver pyrophosphate was reacted with ethyl iodide.[6]

-

The reaction likely involved heating the mixture to facilitate the displacement of iodide by the pyrophosphate anion.

-

The silver iodide precipitate would have been removed by filtration.

-

The remaining liquid, TEPP, would have been purified, likely by distillation.

-

-

Causality: This synthesis, applying the principles of the Williamson ether synthesis, provided a more controlled and higher-yielding route to a complex organophosphate. The resulting compound, TEPP, possessed the key chemical features that would later be understood to be responsible for its potent biological activity.

The Dual-Use Dilemma: Gerhard Schrader and the Birth of Nerve Agents and Insecticides

The trajectory of organophosphorus research took a dramatic and ominous turn in the 1930s with the work of German chemist Gerhard Schrader at IG Farben.[8] Initially tasked with developing novel insecticides to combat world hunger, Schrader's systematic investigation of organophosphorus compounds led to the accidental discovery of nerve agents, forever linking this class of chemicals with both agricultural productivity and chemical warfare.[8][9]

The Accidental Discovery of Tabun (1936)

While experimenting with organophosphates containing cyanide, Schrader synthesized a compound he initially labeled "Trilon-83."[10] This substance, later named Tabun, exhibited extraordinary insecticidal potency.[9] However, a laboratory accident where a small amount was spilled revealed its terrifying effects on humans, causing symptoms such as blurred vision, shortness of breath, and convulsions.[9][11]

Industrial Synthesis of Tabun (GA)

The industrial-scale synthesis of Tabun during World War II was a two-step process:[12]

-

Step 1: Synthesis of Dimethylamidophosphoric Dichloride: Dimethylamine is reacted with phosphorus oxychloride.

-

Step 2: Formation of Tabun: The resulting dimethylamidophosphoric dichloride is then reacted with an excess of sodium cyanide, followed by the addition of ethanol.

-

Causality: Schrader's rationale to incorporate a cyano group was likely driven by the known toxicity of cyanides, hoping to enhance the insecticidal properties of the organophosphate backbone. This combination proved to be devastatingly effective, not just against insects, but against all animal life.

The Synthesis of Sarin (1938): A More Potent Successor

Continuing his research, Schrader and his team synthesized an even more potent nerve agent in 1938, which was named Sarin in honor of its discoverers: S chrader, A mbros, R itter, and van der Lin de.[13][14] Sarin was found to be significantly more toxic than Tabun.[9]

Synthesis of Sarin (GB)

The synthesis of Sarin involves the reaction of methylphosphonyl difluoride with a mixture of isopropyl alcohol and isopropylamine.[13]

-

Causality: The substitution of the cyano group in Tabun with a fluorine atom in Sarin, and the change in the ester group, resulted in a molecule with a higher affinity for and inhibitory potency against acetylcholinesterase.

From Warfare to Agriculture: The Development of Parathion

Despite the weaponization of his discoveries, Schrader's original goal was insecticide development. This led to the synthesis of Parathion in the 1940s, an organophosphate that, while still toxic, had a more favorable therapeutic index for use in agriculture compared to the nerve agents.[11][15]

Industrial Synthesis of Parathion

The industrial synthesis of Parathion is a two-step process:[15]

-

Step 1: Chlorination of Diethyl Dithiophosphoric Acid: Diethyl dithiophosphoric acid is chlorinated to produce diethylthiophosphoryl chloride.

-

Step 2: Reaction with Sodium 4-nitrophenolate: The diethylthiophosphoryl chloride is then reacted with sodium 4-nitrophenolate to yield Parathion.

-

Causality: The introduction of the p-nitrophenyl group and the thiono (P=S) bond in Parathion created a molecule that is a less potent acetylcholinesterase inhibitor in its original form but is metabolically activated in insects to the highly toxic paraoxon. This metabolic activation provides a degree of selectivity, making it more effective as an insecticide with a comparatively lower risk to mammals than the nerve agents.

Mechanism of Action: The Inhibition of Acetylcholinesterase

The profound biological effects of many organophosphorus compounds stem from their ability to inhibit the enzyme acetylcholinesterase (AChE).[8][16] AChE is crucial for the proper functioning of the nervous system, where it is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[17]

The Cholinergic Synapse and the Role of Acetylcholinesterase

In a healthy nervous system, the arrival of a nerve impulse at a cholinergic synapse triggers the release of ACh. ACh then binds to its receptors on the postsynaptic membrane, propagating the signal. To terminate the signal and allow the synapse to reset, AChE rapidly hydrolyzes ACh into choline and acetic acid.

Irreversible Inhibition by Organophosphates

Organophosphates act as irreversible inhibitors of AChE. The phosphorus atom of the organophosphate is electrophilic and is attacked by a serine hydroxyl group in the active site of AChE.[16] This results in the formation of a stable, covalent phosphate-enzyme bond, effectively inactivating the enzyme.[18]

The accumulation of acetylcholine in the synaptic cleft leads to a state of continuous stimulation of cholinergic receptors, resulting in a "cholinergic crisis."[17] This manifests as a range of symptoms, including muscle tremors, convulsions, paralysis, and, ultimately, death due to respiratory failure.[8][17]

Diagram: Mechanism of Acetylcholinesterase Inhibition by Organophosphates

Caption: Mechanism of Acetylcholinesterase Inhibition by Organophosphates.

Quantitative Data on Early Organophosphorus Compounds

The following table summarizes key properties of the pioneering organophosphorus compounds discussed in this guide.

| Compound | Discoverer(s) | Year of Discovery | Key Structural Feature | Primary Significance |

| "Phosphoric Ether" | Jean Louis Lassaigne | c. 1820 | P-O-C bond | First conceptual synthesis of an organophosphorus compound. |

| Triethyl Phosphate (TEP) | Franz Anton Voegeli | 1848 | Neutral phosphate ester | First true, stable organophosphate. |

| Tetraethyl Pyrophosphate (TEPP) | Philippe de Clermont & Wladimir Moschnin | 1854 | Pyrophosphate linkage | First organophosphate with potent biological activity (cholinesterase inhibitor). |

| Tabun (GA) | Gerhard Schrader | 1936 | P-CN bond | First nerve agent. |

| Sarin (GB) | Gerhard Schrader & team | 1938 | P-F bond | Highly potent nerve agent. |

| Parathion | Gerhard Schrader | 1940s | p-nitrophenyl group, P=S bond | Early and effective organophosphate insecticide. |

Conclusion: A Legacy of Complexity

The early history of organophosphorus compounds is a compelling narrative of scientific inquiry leading to discoveries with profound and lasting societal impacts. From the foundational work of 19th-century chemists to the dual-use breakthroughs of Gerhard Schrader, this class of molecules has undeniably shaped both modern agriculture and the grim realities of chemical warfare. For today's researchers, understanding this history provides not only a context for the development of novel therapeutic agents that may target similar enzymatic pathways but also a stark reminder of the ethical responsibilities inherent in scientific discovery. The journey from "phosphoric ether" to potent nerve agents underscores the critical importance of foresight and the careful consideration of the potential applications of new chemical entities.

References

-

Collaborative for Health & Environment. Gerhard Schrader: Father of the Nerve Agents. [Link]

-

Wikipedia. Tetraethyl pyrophosphate. [Link]

-

The Washington Post. The invention of sarin was an accident. A German scientist was trying to kill bugs. [Link]

-

Abou-Donia, M. B. (2016). Sarin (GB, O-isopropyl methylphosphonofluoridate) neurotoxicity: critical review. Critical Reviews in Toxicology, 46(10), 845-875. [Link]

-

ResearchGate. Mechanism of the inhibition of cholinesterase by OPs. [Link]

-

PubChem. Sarin. [Link]

-

Wikipedia. Tabun (nerve agent). [Link]

-

Wikipedia. Acetylcholinesterase inhibitor. [Link]

-

Petroianu, G. A. (2009). The synthesis of phosphor ethers: Who was Franz Anton Voegeli?. Pharmazie, 64(4), 269-275. [Link]

-

Kuca, K., & Musilek, K. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current neuropharmacology, 11(3), 229. [Link]

-

Wisniak, J. (2014). PHILIPPE HENRI ARNOUT DE CLERMONT Organophosphates, ethers, phenols, and other organic subjects. Revista CENIC Ciencias Químicas, 45(1), 21-30. [Link]

-

Petroianu, G. A. (2015). Synthesis of tetraethyl pyrophosphate (TEPP): from physician Abbot and pharmacist Riegel to chemist Nylen. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 70(1), 61-68. [Link]

-

Slideshare. Acetylcholinesterase inhibitors : Dr Rahul Kunkulol. [Link]

-

Jokanović, M., & Kosanović, M. (2010). Mechanisms of organophosphate toxicity and the role of acetylcholinesterase inhibition. Arhiv za higijenu rada i toksikologiju, 61(1), 93-102. [Link]

-

ResearchGate. Synthesis of tetraethyl pyrophosphate (TEPP): From physician Abbot and pharmacist Riegel to chemist Nylen. [Link]

- Google Patents.

-

Wikipedia. Parathion. [Link]

-

Kumar, S., & Sharma, A. (2023). Organophosphate pesticides: a review on classification, synthesis, toxicity, remediation and analysis. Environmental Science and Pollution Research, 30(53), 113677-113702. [Link]

-

Petroianu, G. A. (2010). History of organophosphate synthesis: the very early days. Pharmazie, 65(4), 306-311. [Link]

-

Petroianu, G. A. (2009). The synthesis of phosphor ethers: who was Franz Anton Voegeli?. Pharmazie, 64(4), 269-275. [Link]

-

Organic Syntheses. triethyl phosphite. [Link]

-

ResearchGate. History of organophosphate synthesis: The very early days. [Link]

-

Organic Syntheses. triethyl phosphite. [Link]

-

Le Roux, C., & Dub, P. (2020). The risk associated with organophosphorus nerve agents: from their discovery. ePrints Soton. [Link]

-

Bertin Environics. Tabun (GA) 1936. [Link]

-

Taylor & Francis. Tabun – Knowledge and References. [Link]

-

ATSDR. Parathion | Medical Management Guidelines. [Link]

-

PubChem. Paraoxon. [Link]

-

RWTH Publications. Catalyst Recycling in the Reactive Distillation of Primary Alcohols to Olefins Using a Phosphoric Acid Catalyst. [Link]

-

Sciencemadness.org. Direct Esterification of Phosphoric Acid. [Link]

-

YouTube. Dehydration of an Alcohol with phosphoric acid. [Link]

- Google Patents.

- Google Patents. DE2731742A1 - Ethanol prepn. by ethylene hydration - using phosphoric acid-impregnated silica catalyst dried with heated inert gas under controlled conditions.

Sources

- 1. ingentaconnect.com [ingentaconnect.com]

- 2. researchgate.net [researchgate.net]

- 3. The synthesis of phosphor ethers: who was Franz Anton Voegeli? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PHILIPPE HENRI ARNOUT DE CLERMONT Organophosphates, ethers, phenols, and other organic subjects [redalyc.org]

- 5. Synthesis of tetraethyl pyrophosphate (TEPP): from physician Abbot and pharmacist Riegel to chemist Nylen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tetraethyl pyrophosphate - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Gerhard Schrader: Father of the Nerve Agents — Collaborative for Health & Environment [healthandenvironment.org]

- 9. The invention of sarin was an accident. A German scientist was trying to kill bugs. - The Washington Post [washingtonpost.com]

- 10. Tabun (GA) 1936 - Bertin Environics [environics.fi]

- 11. Organophosphate pesticides: a review on classification, synthesis, toxicity, remediation and analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tabun (nerve agent) - Wikipedia [en.wikipedia.org]

- 13. Sarin (GB, O-isopropyl methylphosphonofluoridate) neurotoxicity: critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 15. Parathion - Wikipedia [en.wikipedia.org]

- 16. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]

A Theoretical and Computational Guide to the Reactivity of Phosphanide Reagents

Abstract

Phosphanide reagents (R₂P⁻) are exceptionally potent nucleophiles and indispensable building blocks in modern synthetic chemistry, primarily for the formation of phosphorus-carbon and phosphorus-metal bonds. Their high reactivity, however, is coupled with significant handling challenges due to their sensitivity to air and moisture. Theoretical and computational studies provide a powerful lens through which to understand, predict, and ultimately control the nuanced reactivity of these species. This in-depth technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the theoretical methodologies used to study phosphanide reagents. It delves into the critical factors governing their reactivity—including steric, solvent, and counter-ion effects—and provides validated, step-by-step computational protocols for modeling their behavior. By explaining the causality behind theoretical choices, this guide aims to bridge the gap between computational prediction and experimental reality, empowering scientists to design more efficient and selective synthetic routes.

Introduction to Phosphanide Reagents: The Power of a Phosphorus Anion

Phosphanides are the conjugate bases of primary (RPH₂) or secondary (R₂PH) phosphines, characterized by an anionic phosphorus center.[1][2] Their utility stems from their exceptional nucleophilicity, which is harnessed to synthesize a vast array of organophosphorus compounds.[3][4] These products, particularly tertiary phosphines, are of paramount importance as ligands in homogeneous catalysis, reagents in organocatalysis, and key structural motifs in medicinal chemistry.[5]

The principal synthetic application of phosphanides is in nucleophilic substitution reactions with carbon electrophiles (e.g., alkyl or aryl halides) to forge robust C–P bonds.[4][6] However, the reactivity of a "naked" phosphanide anion is often too high to be selective. In practice, its behavior is intricately modulated by several factors:

-

Steric Bulk: The size of the substituents (R groups) on the phosphorus atom.

-

The Counter-ion: The associated cation (e.g., Li⁺, Na⁺, K⁺) and its coordination.

-

The Solvent: The medium in which the reaction is performed.

Predicting the interplay of these factors is a formidable challenge for experimental intuition alone. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for dissecting these interactions and providing a quantitative, predictive framework for phosphanide reactivity.[7][8] This guide will explore the theoretical underpinnings and practical application of these methods.

The Theoretical Framework: Core Computational Methodologies

The accurate modeling of phosphanide reactivity hinges on selecting appropriate computational methods that can capture the complex electronic structure of these anionic species. Density Functional Theory (DFT) has emerged as the workhorse for such investigations, offering a favorable balance of computational cost and accuracy.[9][10]

Foundational Choices in DFT: Explaining the "Why"

A successful computational study is not merely about running software; it is about making informed decisions based on the chemical problem at hand.

-

Functionals: The choice of the exchange-correlation functional is critical. For phosphanide reactions, hybrid functionals like B3LYP are often a good starting point, providing a robust description of molecular geometries and energies. For higher accuracy in reaction kinetics, especially for calculating activation barriers, double-hybrid functionals or range-separated hybrids like PBE0 or ωB97X-D are recommended. The "-D" suffix signifies the inclusion of a dispersion correction (e.g., D3 or D4), which is essential for accurately modeling the non-covalent interactions between the phosphanide, its counter-ion, and solvent molecules.

-

Basis Sets: The basis set is the set of mathematical functions used to build the molecular orbitals. For anionic species like phosphanides, it is crucial to use basis sets that include both polarization and diffuse functions .

-

Pople-style basis sets (e.g., 6-31+G(d) ) are efficient for initial optimizations. The "+" indicates the addition of diffuse functions, which are vital for describing the loosely bound electrons of an anion.

-

Ahlrichs-style basis sets (e.g., def2-TZVP ) are highly recommended for final energy calculations.[11] They are well-balanced and available for most of the periodic table, offering "triple-zeta" quality for high accuracy.

-

-

Solvent Modeling: Solvent effects can dramatically alter reaction pathways.[12][13]

-

Implicit Solvation Models (e.g., PCM, SMD): These models treat the solvent as a continuous dielectric medium. They are computationally efficient and effective at capturing the bulk electrostatic effects of the solvent, such as the stabilization of charged transition states.

-

Explicit Solvation Models: This involves adding individual solvent molecules to the calculation. While computationally expensive, this approach is necessary when specific solvent-reagent interactions, like hydrogen bonding or direct coordination to the counter-ion, are expected to play a direct mechanistic role.[14]

-

Standard Computational Workflow

The following diagram outlines a typical workflow for theoretically investigating a phosphanide-mediated reaction. This self-validating process ensures that calculated stationary points (reactants, products, transition states) are correctly identified.

Caption: A standard workflow for computational analysis of a chemical reaction.

Protocol: Basic Geometry Optimization of a Phosphanide

This protocol provides the conceptual steps for performing a geometry optimization on a simple phosphanide like lithium diphenylphosphide (Ph₂PLi) using a computational chemistry package (e.g., Gaussian, ORCA).

-

Step 1: Build the Input Structure: Construct an initial 3D coordinate file for Ph₂PLi. Ensure a reasonable initial geometry, for instance, with the lithium ion coordinated to the phosphorus atom.

-

Step 2: Define the Computational Method: In the input file, specify the chosen level of theory. For a reliable geometry, a keyword line might look like: #p B3LYP-D3(BJ)/def2-SVP Opt Freq SMD(Solvent=THF).

-

B3LYP-D3(BJ): Specifies the functional with dispersion corrections.

-

def2-SVP: A cost-effective basis set for optimization.

-

Opt: The primary keyword to request a geometry optimization.

-

Freq: Requests a frequency calculation to be run after optimization to verify the structure is a true minimum.

-

SMD(Solvent=THF): Applies the SMD implicit solvent model for tetrahydrofuran.

-

-

Step 3: Specify Charge and Multiplicity: For Ph₂PLi, the total charge is 0 and the spin multiplicity is 1 (singlet). This is specified as 0 1.

-

Step 4: Submit and Run the Calculation: Execute the calculation on a suitable computing resource.

-

Step 5: Analyze the Output:

-

Confirm that the optimization converged successfully.

-

Check the output of the frequency calculation. For a stable molecule (a minimum on the potential energy surface), there should be zero imaginary frequencies.

-

Visualize the optimized geometry to analyze bond lengths, angles, and the coordination of the Li⁺ ion.

-

Key Factors Governing Phosphanide Reactivity

Theoretical studies allow for the systematic and independent evaluation of the factors that control phosphanide reactions.

Steric Effects: The Role of Bulky Substituents

The size of the substituents on the phosphorus atom dictates the steric accessibility of the nucleophilic lone pair. Extremely bulky groups, such as triisopropylsilyl (-SiiPr₃), are used to create highly reactive, low-coordinate metal complexes.[11][15] DFT calculations can quantify these steric effects by predicting changes in geometry and coordination. For example, calculations on M[P(SiiPr₃)₂]₂ (M = Zn, Cd, Hg) complexes revealed that the P-M-P angles deviate significantly from linearity due to the immense steric pressure exerted by the ligands, a finding that was corroborated by X-ray crystallography.[11][15]

Table 1: Calculated Structural Parameters for Silylphosphanides